

Application Notes: The Role of 2-(4-Formylphenoxy)acetamide in PROTAC Development

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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetamide

CAS No.: 135857-20-4

Cat. No.: B142961

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Introduction

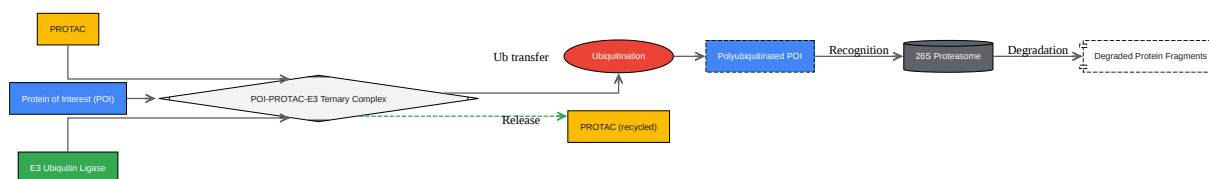
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.^[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI.^{[2][3]}

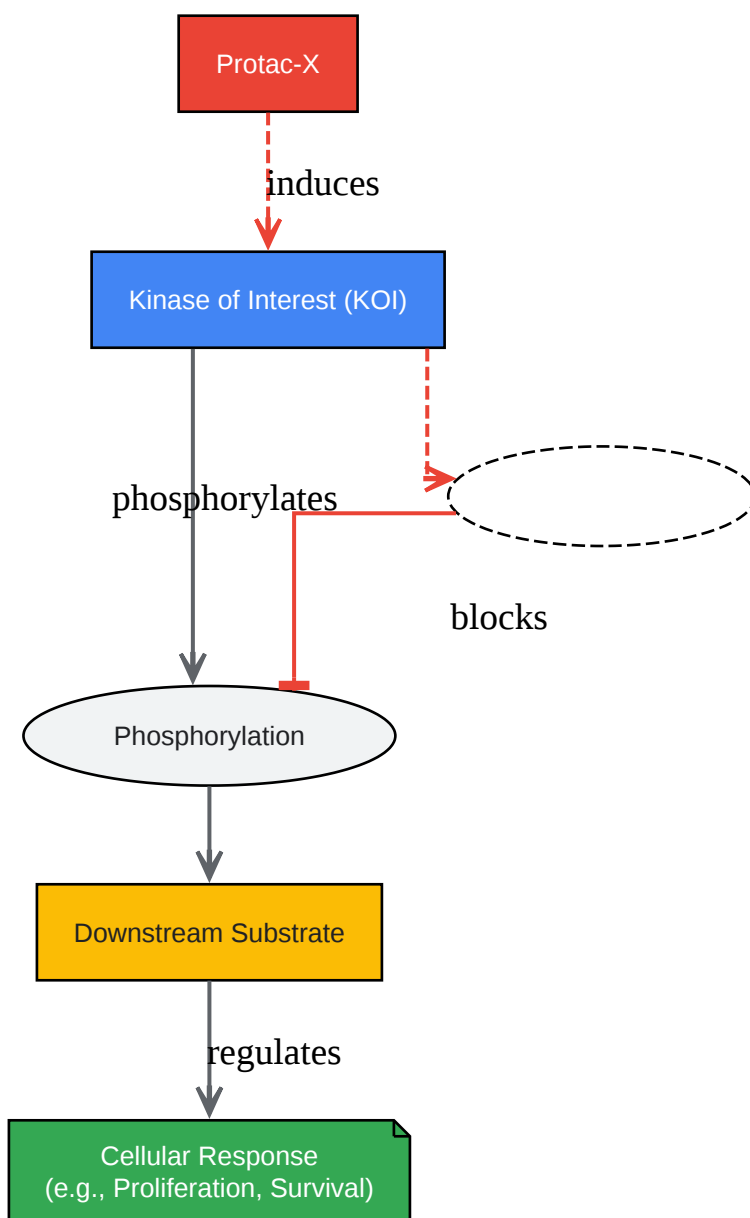
The **2-(4-formylphenoxy)acetamide** moiety represents a versatile linker component in the design and synthesis of novel PROTACs. Its phenoxyacetamide core provides a semi-rigid structure that can be readily functionalized. The terminal formyl group offers a convenient chemical handle for conjugation to either the POI-binding ligand or the E3 ligase-recruiting

ligand, typically through reductive amination or other aldehyde-specific chemistries. This application note will detail the utility of **2-(4-formylphenoxy)acetamide** in PROTAC development, including synthetic protocols and methods for biological evaluation.

Mechanism of Action of a PROTAC

A PROTAC's mechanism of action is an event-driven, catalytic process. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).^[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.^[5]





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References

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- [3. Current strategies for the design of PROTAC linkers: a critical review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C–H amidation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. benchchem.com \[benchchem.com\]](#)
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